molecular formula C22H31N3O3S B6127818 1-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone

1-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone

Cat. No.: B6127818
M. Wt: 417.6 g/mol
InChI Key: ZODPBJFURDANBC-UHFFFAOYSA-N
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Description

1-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce ketone or imine groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine ring may interact with neurotransmitter receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **1-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone
  • **this compound

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-17(2)14-25-20(13-23-22(25)29(3,27)28)16-24-11-7-10-19(15-24)21(26)12-18-8-5-4-6-9-18/h4-6,8-9,13,17,19H,7,10-12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODPBJFURDANBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CCCC(C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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